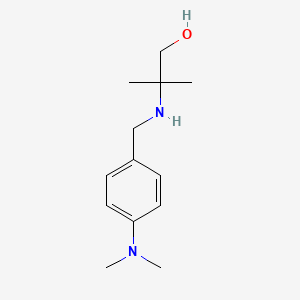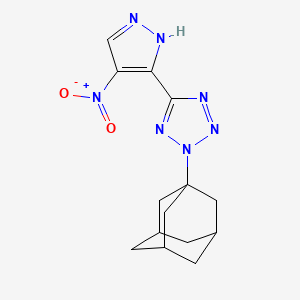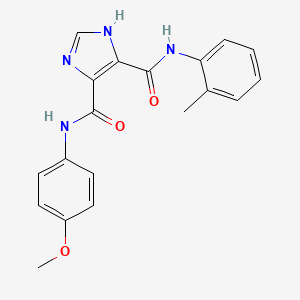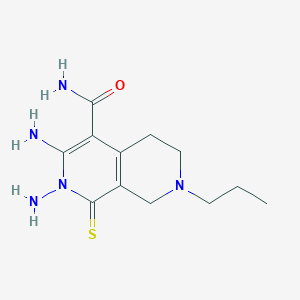![molecular formula C21H17N3O3 B11077846 (4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11077846.png)
(4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、名前が長いですが、その構造は有望です。分解してみましょう。
化学式: CHNO
IUPAC名: (4Z)-4-{[5-ヒドロキシ-3-メチル-1-(4-メチルフェニル)-1H-ピラゾール-4-イル]メチリデン}-3-フェニル-1,2-オキサゾール-5(4H)-オン
この化合物は、酸素原子と窒素原子を含む5員環の複素環系を持つオキサゾールファミリーに属します。興味深い構造は、ピラゾール部分とオキサゾール環を組み合わせており、さまざまな用途の可能性を秘めています。
2. 合成方法
合成経路::縮合反応:
工業的生産:
3. 化学反応解析
反応性::酸化: この化合物は、ヒドロキシル基の存在により、酸化を受けやすい。
還元: オキサゾール環の還元により、さまざまな誘導体が得られる。
置換: フェニル環での置換反応が可能。
酸化: 過マンガン酸カリウム (KMnO) や過酸化水素 (HO) などの酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH) などの還元剤。
置換: ハロゲン (例:臭素、塩素) または求核試薬。
- 酸化: ヒドロキシル化生成物。
- 還元: 還元されたオキサゾール誘導体。
- 置換: さまざまなフェニル置換オキサゾール化合物。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the isoxazolone ring: This can be achieved through a cyclization reaction involving a hydroxylamine derivative and an α,β-unsaturated carbonyl compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the double bonds or reduce the carbonyl groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
医学: 抗炎症、抗酸化、抗癌作用の可能性について調査されている。
化学: 新規複素環化合物の設計のためのビルディングブロックとして使用されている。
生物学: 細胞経路と酵素阻害に対するその影響について研究されている。
作用機序
- この化合物の作用機序は、特定のタンパク質標的またはシグナル伝達経路との相互作用を伴う可能性が高い。
- その正確な作用機序を解明するには、さらなる研究が必要である。
類似化合物との比較
類似化合物: 2-フェニル-4H-1,3-オキサゾールや5-フェニル-1,3-オキサゾールなどの他のオキサゾール誘導体。
独自性: ピラゾール環とオキサゾール環の組み合わせは、この化合物を際立たせ、ユニークな特性を提供している。
特性
分子式 |
C21H17N3O3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H17N3O3/c1-13-8-10-16(11-9-13)24-20(25)17(14(2)22-24)12-18-19(23-27-21(18)26)15-6-4-3-5-7-15/h3-12,23H,1-2H3/b17-12- |
InChIキー |
WJJXMAYHPLDKIL-ATVHPVEESA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(NOC3=O)C4=CC=CC=C4)/C(=N2)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NOC3=O)C4=CC=CC=C4)C(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide](/img/structure/B11077763.png)

![2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11077772.png)
![N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide](/img/structure/B11077778.png)
![5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B11077781.png)

![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11077796.png)

![nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11077806.png)
![11-(4-isopropylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077818.png)
![4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11077824.png)
![5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11077828.png)
![methyl 11-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11077832.png)

